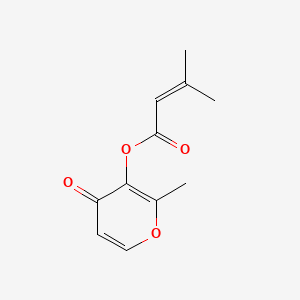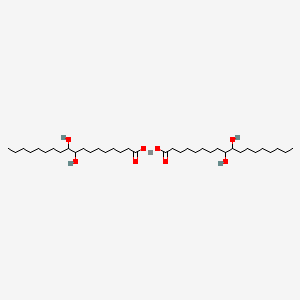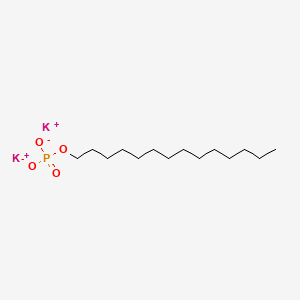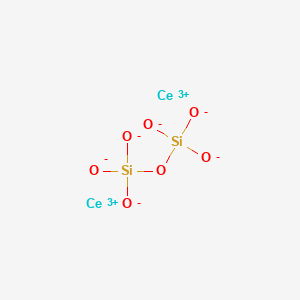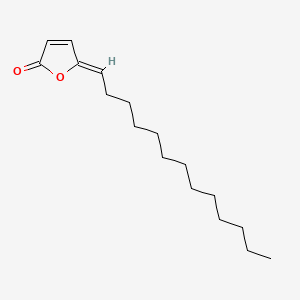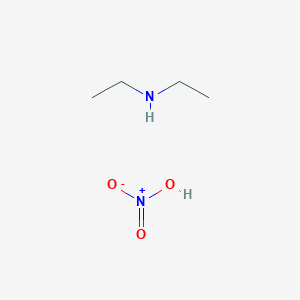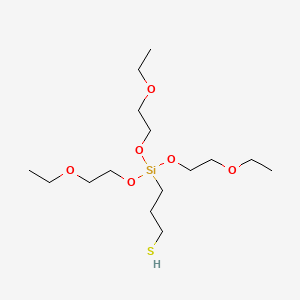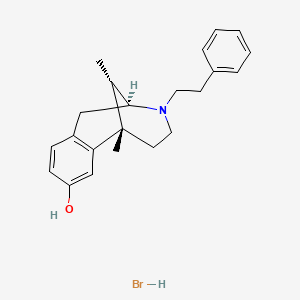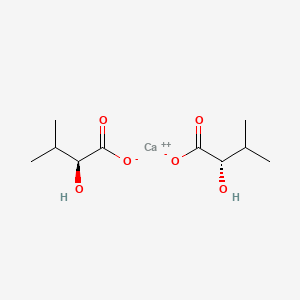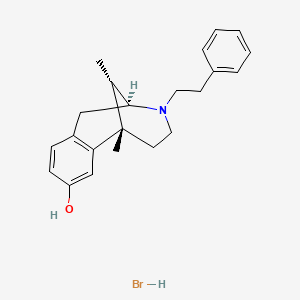
(+)-Phenazocine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Phenazocine hydrobromide is a synthetic opioid analgesic that belongs to the benzomorphan class of compounds. It is known for its potent analgesic properties and is used in the management of moderate to severe pain. The compound is a hydrobromide salt form of phenazocine, which enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Phenazocine hydrobromide involves several steps, starting from the appropriate benzomorphan precursor. The key steps include:
Formation of the Benzomorphan Core: This is typically achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Phenyl Group: This step involves the addition of a phenyl group to the benzomorphan core, often through a Friedel-Crafts alkylation reaction.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base form of phenazocine to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Industrial processes often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical use.
化学反応の分析
(+)-Phenazocine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products Formed
Oxidized Derivatives: Products formed from oxidation reactions.
Reduced Derivatives: Products formed from reduction reactions.
Substituted Derivatives: Products formed from substitution reactions.
科学的研究の応用
(+)-Phenazocine hydrobromide has several scientific research applications, including:
Chemistry: Used as a model compound in the study of opioid receptor interactions and structure-activity relationships.
Biology: Employed in research on pain mechanisms and the development of new analgesics.
Medicine: Investigated for its potential use in pain management and as a reference compound in pharmacological studies.
Industry: Utilized in the development of new synthetic routes and production methods for opioid analgesics.
作用機序
(+)-Phenazocine hydrobromide exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, where it acts as an agonist. This binding leads to the inhibition of neurotransmitter release, resulting in analgesia. The compound also interacts with kappa and delta opioid receptors, contributing to its overall pharmacological profile.
類似化合物との比較
(+)-Phenazocine hydrobromide can be compared with other similar compounds such as:
Morphine: Another potent opioid analgesic with a different chemical structure but similar analgesic effects.
Methadone: A synthetic opioid with a longer duration of action compared to phenazocine.
Buprenorphine: A partial agonist at mu-opioid receptors with a ceiling effect on respiratory depression.
Uniqueness
This compound is unique due to its specific chemical structure, which provides a distinct pharmacological profile. Its interaction with multiple opioid receptors and its potent analgesic properties make it a valuable compound in pain management research.
特性
CAS番号 |
70878-79-4 |
|---|---|
分子式 |
C22H28BrNO |
分子量 |
402.4 g/mol |
IUPAC名 |
(1S,9S,13S)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C22H27NO.BrH/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17;/h3-9,15-16,21,24H,10-14H2,1-2H3;1H/t16-,21+,22+;/m1./s1 |
InChIキー |
MNMGNPZLUMHSKK-UTUAMNFXSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
正規SMILES |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


